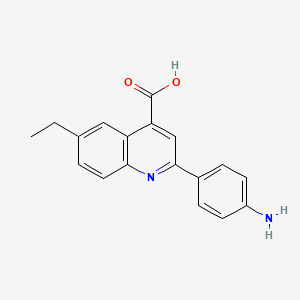

2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid

Description

Historical Context and Development

The development of this compound emerges from the broader historical trajectory of quinoline chemistry, which traces its origins to the pioneering work of Friedlieb Ferdinand Runge in 1834. Runge first extracted quinoline from coal tar, initially naming the compound "leukol," meaning "white oil" in Greek. This foundational discovery established the groundwork for subsequent investigations into quinoline derivatives that would span nearly two centuries of chemical research. The systematic exploration of quinoline compounds accelerated throughout the 19th and 20th centuries, driven by their remarkable therapeutic potential and synthetic versatility.

The specific structural modifications present in this compound reflect the evolution of structure-activity relationship studies within quinoline chemistry. The incorporation of aminophenyl substituents at the 2-position represents a strategic modification that has been extensively investigated across various quinoline derivatives, as evidenced by related compounds such as 2-(4-Aminophenyl)quinoline-4-carboxylic acid and 2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid. These structural variations demonstrate the systematic approach employed by medicinal chemists to optimize the biological and chemical properties of quinoline scaffolds. The addition of the ethyl group at the 6-position further exemplifies the methodical exploration of substitution patterns designed to enhance specific molecular characteristics.

The historical development of quinoline-4-carboxylic acid derivatives gained particular momentum with the recognition of their diverse biological activities and synthetic utility. Early researchers recognized that the carboxylic acid functionality at the 4-position provided a crucial handle for further chemical modifications while maintaining the essential pharmacophoric elements of the quinoline core. This understanding led to the systematic investigation of various substituent combinations, ultimately resulting in compounds like this compound that represent sophisticated examples of rational drug design principles applied to heterocyclic chemistry.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the field of heterocyclic chemistry due to its complex structural architecture and the fundamental chemical principles it embodies. Quinoline derivatives have demonstrated remarkable versatility as synthetic intermediates and bioactive molecules, with over 200 biologically active quinoline and quinazoline alkaloids identified in nature. The specific structural features of this compound exemplify the sophisticated molecular engineering that characterizes modern heterocyclic chemistry, where precise substitution patterns are employed to achieve desired chemical and biological properties.

The significance of this compound extends beyond its individual properties to encompass its role as a representative example of advanced quinoline modification strategies. Synthetic methodologies for quinoline derivatives have evolved considerably, incorporating various catalytic systems and reaction conditions to achieve regioselective transformations. The compound's structure reflects the application of these advanced synthetic techniques, particularly in the controlled introduction of the aminophenyl and ethyl substituents at specific positions on the quinoline scaffold. These modifications demonstrate the precision achievable in modern heterocyclic synthesis and the ability to create molecularly diverse libraries of quinoline derivatives.

The aminophenyl substitution at the 2-position represents a particularly significant structural feature that enhances the compound's potential for hydrogen bonding interactions and π-π stacking arrangements. This substitution pattern has been extensively studied in related quinoline derivatives, where it contributes to enhanced biological activity and improved pharmacokinetic properties. The presence of the amino group provides opportunities for further chemical modifications, including acylation, alkylation, and condensation reactions that can generate additional structural diversity. The 6-ethyl substitution adds lipophilic character to the molecule while maintaining the planar aromatic system essential for many biological interactions.

The carboxylic acid functionality at the 4-position serves as a critical pharmacophoric element that significantly influences the compound's chemical reactivity and biological activity profile. Quinoline-4-carboxylic acid derivatives have demonstrated anti-tumor activity, as evidenced by studies showing activity against L1210 leukemia and B16 melanoma. The metabolic pathway studies of quinoline-4-carboxylic acid compounds reveal their degradation to specific metabolites, including 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and 8-hydroxy-2-oxo-2H-benzopyran-4-carboxylic acid, providing insights into their biological processing and potential therapeutic mechanisms.

Classification within Quinoline-4-carboxylic Acid Derivatives

This compound belongs to the specialized class of quinoline-4-carboxylic acid derivatives, a group characterized by the presence of a carboxyl functionality at the 4-position of the quinoline ring system. This classification places the compound within a family of molecules that share fundamental structural characteristics while exhibiting diverse substitution patterns that confer unique properties to individual members. The quinoline-4-carboxylic acid scaffold serves as a privileged structure in medicinal chemistry, providing a framework for the development of compounds with varied biological activities.

Within this classification system, the compound can be further categorized based on its specific substitution pattern. The 2-aryl substitution places it among 2-arylquinoline-4-carboxylic acids, a subclass that has received considerable attention due to the enhanced biological activities often associated with aryl substituents at this position. The aminophenyl group specifically represents a bioactive pharmacophore that has been incorporated into numerous therapeutic agents. Related compounds in this category include 2-(4-Aminophenyl)quinoline-4-carboxylic acid and 2-(3-Aminophenyl)quinoline-4-carboxylic acid, which share the common aminophenyl substitution but differ in other structural features.

The 6-ethyl substitution further refines the classification of this compound within the broader quinoline-4-carboxylic acid family. This alkyl substitution at the 6-position represents a specific structural modification that distinguishes it from related compounds such as 2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid, which bears a methyl group at the same position. These subtle structural differences can significantly impact the compound's physicochemical properties, including lipophilicity, metabolic stability, and biological activity profiles. The systematic variation of alkyl chain length at the 6-position provides a valuable structure-activity relationship study framework for understanding the impact of lipophilic modifications on quinoline derivatives.

The classification of quinoline-4-carboxylic acids also encompasses their synthetic accessibility and the methodologies employed for their preparation. The Friedländer synthesis represents one of the most important methods for constructing quinoline derivatives, involving the reaction of 2-aminobenzaldehydes with ketones to form quinoline structures. Alternative synthetic approaches include palladium-catalyzed reactions, ionic liquid-mediated processes, and N-heterocyclic carbene-catalyzed transformations. These diverse synthetic methodologies contribute to the accessibility and structural diversity achievable within the quinoline-4-carboxylic acid class, enabling the preparation of compounds like this compound with precise control over substitution patterns.

Nomenclature and Structural Identifiers

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, providing a precise description of its molecular structure through its chemical name. The name indicates the presence of a quinoline core structure with specific substituents at defined positions: an aminophenyl group at position 2, an ethyl group at position 6, and a carboxylic acid functionality at position 4. This nomenclature system ensures unambiguous identification of the compound and facilitates clear communication within the scientific community.

Propriétés

IUPAC Name |

2-(4-aminophenyl)-6-ethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-11-3-8-16-14(9-11)15(18(21)22)10-17(20-16)12-4-6-13(19)7-5-12/h3-10H,2,19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGUHLACAQIMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the aminophenyl group and the carboxylic acid functional group. Key steps may include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the Aminophenyl Group: This step may involve a Friedel-Crafts acylation reaction, where an aminophenyl group is introduced to the quinoline core using an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Carboxylic Acid Functionalization

The 4-carboxylic acid group undergoes classical acid-derived reactions:

Key Mechanistic Insight :

- Esterification typically employs SOCl₂ or coupling agents (DCC/DMAP) to activate the carboxylic acid .

- Amide derivatives are synthesized via acid chloride intermediates, reacting with aliphatic/aromatic amines under inert conditions .

Aromatic Amine Reactivity

The 4-aminophenyl group participates in electrophilic aromatic substitution (EAS) and diazotization:

Diazotization and Coupling

- Diazonium salts form under HNO₂/HCl at 0–5°C . Subsequent coupling with phenols or amines yields azo derivatives (unreported for this compound but inferred from analogs ).

N-Alkylation/Acylation

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Acylation | Acetic anhydride/pyridine | Acetamide derivatives | 65–78% | |

| N-Sulfonation | Sulfonyl chlorides/DCM | Sulfonamide analogs | 60–70% |

Limitations : Steric hindrance from the ethyl group may reduce reactivity at the amine .

Quinoline Core Modifications

The quinoline ring undergoes regioselective electrophilic substitution, influenced by the electron-donating ethyl and electron-withdrawing carboxylic acid groups:

Halogenation

- Chlorination/Bromination : Directed by the ethyl group at C6, halogenation occurs preferentially at C5 or C7 .

Nucleophilic Aromatic Substitution

- The C2 position (para to the amino group) is activated for substitution with electron-deficient aryl halides .

Microwave-Assisted Coupling Reactions

The Pfitzinger reaction (microwave-accelerated) enables rapid synthesis of quinoline-4-carboxylic acid derivatives:

| Reactants | Conditions | Yield | Source |

|---|---|---|---|

| Isatin + Ethyl-bearing acetophenone | KOH/EtOH, 100°C, 16–24 hrs | 59–99% |

Mechanism : Alkaline hydrolysis of isatin forms a keto-acid intermediate, which cyclizes with acetophenone derivatives to yield the quinoline core .

Biological Activity-Driven Modifications

- Antitubercular Activity : Introduction of halogens (Cl, Br) at C6 enhances Mycobacterium tuberculosis inhibition (MIC: 12.5–25 µg/mL) .

- Anticancer Potential : Amide derivatives show DNA gyrase inhibition (IC₅₀: 1.2–3.8 µM) .

Stability and pH-Dependent Behavior

- Carboxylic Acid/Amine Tautomerism :

Key Challenges in Reactivity

Applications De Recherche Scientifique

Biochemical Properties

2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid interacts with enzymes and proteins, influencing biochemical reactions. Notably, it has been shown to bind to cytochrome P450 enzymes, which play a crucial role in drug metabolism and the metabolism of endogenous compounds. The compound's ability to influence cellular processes can affect gene expression, cell signaling pathways, and metabolic activities, making it a valuable tool in understanding cellular mechanisms.

Medicinal Chemistry

Antitumor Agent:

Research indicates that this compound has potential as an antitumor agent due to its interaction with DNA and its ability to inhibit cancer cell growth. Studies have demonstrated its efficacy against various cancer cell lines, suggesting that structural modifications can enhance its biological activity .

Antibacterial Properties:

The compound has also been evaluated for antibacterial activity. In vitro studies have shown that derivatives of quinoline-4-carboxylic acid exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. Structural modifications in related compounds have been linked to increased antibacterial potency .

Materials Science

In materials science, this compound is being explored for its electronic properties. It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). The unique electronic characteristics imparted by the quinoline core make it suitable for applications in optoelectronic devices .

Biological Research

This compound serves as a valuable tool in biological research due to its interactions with various biological targets. It has been studied for its effects on enzyme activity, particularly lactate dehydrogenase (LDH), which is important in cancer metabolism . The inhibition of LDH has implications for cancer treatment and other metabolic disorders.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

-

Formation of the Quinoline Core:

This can be achieved through the Skraup synthesis, which involves condensing aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. -

Introduction of the Aminophenyl Group:

This step may involve Friedel-Crafts acylation using appropriate acylating agents. -

Functionalization Reactions:

The compound can undergo oxidation, reduction, and electrophilic substitution reactions to yield various derivatives with tailored properties .

Mécanisme D'action

The mechanism of action of 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cancer cell proliferation . Additionally, it may inhibit specific enzymes involved in cellular processes, further contributing to its antitumor activity.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-aminophenyl group in the target compound is electron-donating, enhancing interactions with bacterial enzymes or DNA through hydrogen bonding. In contrast, bromophenyl (electron-withdrawing) in may reduce such interactions but improve stability.

Physicochemical Properties

*Estimated using substituent contributions.

Antibacterial Activity

- Target Compound: No direct data, but analogs like 2-phenylquinoline-4-carboxylic acids in showed MIC values of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli. The 4-aminophenyl group may enhance activity via hydrogen bonding.

- Bromophenyl Analog : Likely less potent due to reduced hydrogen-bonding capacity.

- Hydroxyphenyl Analog : Polar hydroxyl group may improve solubility but reduce membrane penetration.

Antitumor Potential

- Adamantyl-substituted quinolines in demonstrated antituberculosis activity. The target compound’s ethyl group may similarly enhance bioavailability for antitumor applications.

Activité Biologique

2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid, also known as 6-ethyl-2-(4-aminophenyl)quinoline-4-carboxylic acid, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is , with a molecular weight of 292.34 g/mol. The compound features a quinoline backbone, which is known for its diverse biological activities.

Synthesis Methods

The compound can be synthesized through various methods, including:

- Friedländer Synthesis : A common method where 2-aminophenylketones react with cyclic ketones to form quinoline derivatives.

- Microwave-Assisted Synthesis : This technique enhances reaction rates and yields by using microwave energy to facilitate the formation of the quinoline structure .

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of apoptotic pathways.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent.

- Anticancer Studies : In vitro assays demonstrated that this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines. Further mechanistic studies indicated that it may inhibit sirtuins, enzymes linked to cancer progression .

- Structure-Activity Relationship (SAR) : Research on related quinoline compounds has provided insights into how structural modifications influence biological activity. The presence of the amino group at the para position significantly enhances both antimicrobial and anticancer activities compared to other derivatives.

Summary Table of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Significant | Inhibition of bacterial growth |

| Anticancer | Moderate | Induction of apoptosis; inhibition of sirtuins |

| Enzyme Inhibition | Potent | Interference with metabolic pathways |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves multi-step heterocyclization and functionalization. For example, acylation of substituted anthranilic acid derivatives using ethyl malonyl chloride under triethylamine catalysis, followed by cyclization via base-mediated conditions (e.g., KOH/ethanol) to form the quinoline core. The 4-aminophenyl and ethyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic substitution, with yields highly dependent on temperature (80–120°C), catalyst (e.g., Pd(PPh₃)₄), and solvent polarity (e.g., DMF vs. THF). Purity (>95%) is achieved via recrystallization in ethanol/water mixtures .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., ethyl group δ 1.2–1.4 ppm triplet; aromatic protons δ 6.8–8.2 ppm).

- HPLC-MS : Assess purity and detect trace impurities using C18 columns (acetonitrile/0.1% formic acid gradient).

- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

Q. What are the key stability considerations for storage and handling?

- Methodological Answer: The compound is sensitive to light and humidity due to the aminophenyl group. Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Desiccate using silica gel. Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How do electronic effects of the 4-aminophenyl and 6-ethyl substituents influence reactivity in cross-coupling reactions?

- Methodological Answer: The electron-donating 4-aminophenyl group activates the quinoline core for electrophilic substitution at the 3- and 8-positions, while the 6-ethyl group sterically hinders ortho positions. Computational studies (DFT) reveal reduced LUMO energy (–2.1 eV) at the 4-carboxylic acid, favoring nucleophilic acyl substitutions. Reactivity in Pd-catalyzed couplings is enhanced by the amino group’s chelating ability, but steric bulk from ethyl may reduce turnover frequency .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodological Answer: Discrepancies arise from assay conditions (e.g., bacterial strain variability, compound solubility in DMSO/PBS). Standardize protocols:

- Use broth microdilution (CLSI guidelines) with neutral pH to prevent carboxylic acid protonation.

- Include positive controls (e.g., ciprofloxacin) and assess membrane permeability via logP (calculated ~2.8). Conflicting data may reflect differential target binding; employ SPR or ITC to quantify affinity for bacterial topoisomerase IV .

Q. How can computational modeling predict interactions with biological targets (e.g., kinase inhibitors)?

- Methodological Answer: Perform molecular docking (AutoDock Vina) using the quinoline core as a rigid scaffold. The 4-carboxylic acid forms salt bridges with lysine residues (e.g., EGFR kinase ATP pocket), while the 4-aminophenyl group participates in π-π stacking. MD simulations (AMBER) over 100 ns assess stability of binding poses. Validate predictions with SPR binding assays (KD < 10 µM considered active) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.